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molecular formula C6H10Cl2O B1203641 1,1-Dichloro-3,3-dimethylbutan-2-one CAS No. 22591-21-5

1,1-Dichloro-3,3-dimethylbutan-2-one

Cat. No. B1203641
M. Wt: 169.05 g/mol
InChI Key: UDWZXMQIEHAAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04396624

Procedure details

33.8 g (0.2 mol) of 1,1-dichloro-3,3-dimethyl-butan-2-one, 26 g (0.2 mol) of 6-chloro-2-hydroxy-pyridine, 21 g (0.3 mol) of 1,2,4-triazole and 56 g (0.4 mol) of potassium carbonate were heated under reflux in 250 ml of acetone for 12 hours, while stirring. Thereafter, the mixture was allowed to cool, the salt which had precipitated was filtered off and the filtrate was concentrated in vacuo. Isopropanol was added to the oily residue, it being possible to isolate successively three crystal fractions. The first two contained mainly 1,1-bis-(1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one of melting point 157°-158° C. and 1,1-bis-(6-chloropyridin-2-yl-oxy)-3,3-dimethyl-butan-2-one of melting point 102°-104° C. 4 g of 1-(6-chloropyridin-2-yl-oxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one of melting point 102° C. were obtained from the third fraction.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
1,1-bis-(1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,1-bis-(6-chloropyridin-2-yl-oxy)-3,3-dimethyl-butan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)C(=O)C(C)(C)C.[Cl:10][C:11]1[N:16]=[C:15]([OH:17])[CH:14]=[CH:13][CH:12]=1.N1C=NC=N1.C(=O)([O-])[O-].[K+].[K+].[N:29]1([CH:34](N2C=NC=N2)[C:35](=[O:40])[C:36]([CH3:39])([CH3:38])[CH3:37])[CH:33]=[N:32][CH:31]=[N:30]1.ClC1N=C(OC(OC2C=CC=C(Cl)N=2)C(=O)C(C)(C)C)C=CC=1>CC(C)=O>[Cl:10][C:11]1[N:16]=[C:15]([O:17][CH:34]([N:29]2[CH:33]=[N:32][CH:31]=[N:30]2)[C:35](=[O:40])[C:36]([CH3:39])([CH3:38])[CH3:37])[CH:14]=[CH:13][CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
33.8 g
Type
reactant
Smiles
ClC(C(C(C)(C)C)=O)Cl
Name
Quantity
26 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)O
Name
Quantity
21 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
1,1-bis-(1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CN=C1)C(C(C(C)(C)C)=O)N1N=CN=C1
Step Three
Name
1,1-bis-(6-chloropyridin-2-yl-oxy)-3,3-dimethyl-butan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC(=N1)OC(C(C(C)(C)C)=O)OC1=NC(=CC=C1)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the salt which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Isopropanol was added to the oily residue, it
CUSTOM
Type
CUSTOM
Details
to isolate successively three crystal fractions

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)OC(C(C(C)(C)C)=O)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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